4-Azaindole pKa: A Tunable Window vs. 7- and 6-Azaindole
The 4-azaindole core of this compound confers a pKa of 6.94, which is ~2.35 log units more basic than 7-azaindole (pKa = 4.59) and ~1.01 log units less basic than 6-azaindole (pKa = 7.95), all measured in water at 20°C [1]. This intermediate pKa places 4-azaindole in a 'tunable window' where protonation state can be modulated near physiological pH, enabling fine-tuning of solubility, permeability, and off-target selectivity without resorting to additional substituent modification .
| Evidence Dimension | pKa (conjugate acid, measured in water at 20°C) |
|---|---|
| Target Compound Data | 4-azaindole scaffold: pKa = 6.94 |
| Comparator Or Baseline | 7-azaindole: pKa = 4.59; 6-azaindole: pKa = 7.95 |
| Quantified Difference | ΔpKa (4-aza vs 7-aza) = +2.35; ΔpKa (4-aza vs 6-aza) = -1.01 |
| Conditions | pKa measured at 20°C in water; values from Katritzky as cited by Sanderson et al. (2003) |
Why This Matters
Procurement of the 4-azaindole scaffold provides access to a pKa window that is inaccessible with the more common 7-azaindole (too acidic) or 6-azaindole (too basic), enabling differentiated property optimization in lead series.
- [1] Sanderson, P. E. et al. (2003). Azaindoles: moderately basic P1 groups for enhancing the selectivity of thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 795–798. pKa values from Katritzky, A.: 7-azaindole = 4.59; 4-azaindole = 6.94; 6-azaindole = 7.95. View Source
